
2-(3,5-Dibromophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is a derivative of acetaldehyde where the hydrogen atoms on the phenyl ring are substituted with bromine atoms at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)acetaldehyde typically involves the bromination of phenylacetaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(3,5-Dibromophenyl)acetic acid.
Reduction: Reduction reactions can convert it to 2-(3,5-Dibromophenyl)ethanol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions
Major Products
Oxidation: 2-(3,5-Dibromophenyl)acetic acid.
Reduction: 2-(3,5-Dibromophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromophenyl)acetaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These reactions are often acid-catalyzed and involve nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and elimination of water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dibromophenyl)acetic acid
- 2-(3,5-Dibromophenyl)ethanol
- 3,5-Dibromobenzaldehyde
Uniqueness
2-(3,5-Dibromophenyl)acetaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
109346-96-5 |
|---|---|
Molekularformel |
C8H6Br2O |
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2-(3,5-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChI-Schlüssel |
CAJZQOSHWLRDIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





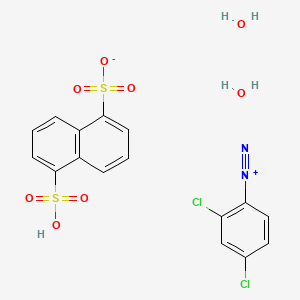
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
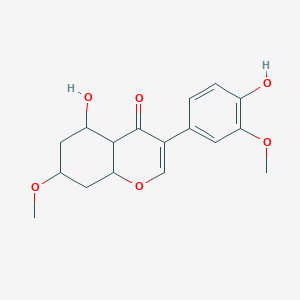
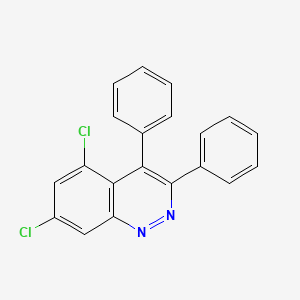

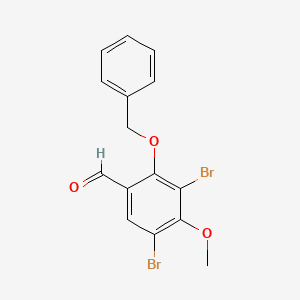
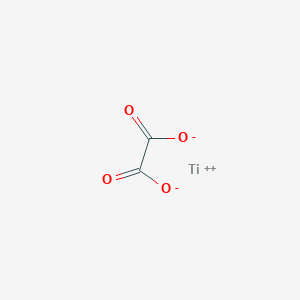
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

